Gemilukast

Asthma Inflammation Leukotriene Signaling

Researchers face a critical gap: conventional leukotriene receptor antagonists (e.g., montelukast) target only CysLT1, missing CysLT2-driven pathology and compromising translational validity. Gemilukast (ONO-6950) solves this as the first orally active, balanced dual CysLT1/CysLT2 antagonist advanced to Phase II trials (NCT01551147). • Dual IC50: 1.7 nM (hCysLT1), 25 nM (hCysLT2)-enables dissection of receptor-specific contributions [2]. • In vivo: 3 mg/kg p.o. achieves near-complete LTC4-induced bronchoconstriction inhibition, surpassing montelukast alone and matching dual therapy [5]. • Supply: >98% purity (HPLC), ambient/cold-chain shipping, batch-specific COA. For preclinical asthma and translational research requiring full pathway blockade.

Molecular Formula C36H37F2NO5
Molecular Weight 601.7 g/mol
CAS No. 1232861-58-3
Cat. No. B607625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemilukast
CAS1232861-58-3
SynonymsONO-6950;  ONO 6950;  ONO6950;  Gemilukast.
Molecular FormulaC36H37F2NO5
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O
InChIInChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43)
InChIKeySILHYVDKGHXGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gemilukast Compound Profile


Gemilukast (ONO-6950, CAS 1232861-58-3) is an orally active, small molecule dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2 [1]. Developed by Ono Pharmaceutical, this investigational compound is characterized by a unique chemical architecture featuring a central indole core, a triple bond, and two dicarboxylic acid moieties [1]. It is currently being evaluated in Phase II clinical trials for the treatment of asthma, representing a novel mechanistic approach compared to earlier leukotriene receptor antagonists which only target CysLT1 [1][2].

Dual CysLT1/CysLT2 antagonist for leukotriene signaling studies
Phase II clinical trial context for asthma research
Orally active research tool for in vivo pharmacology

Gemilukast vs. Standard LTRAs


The leukotriene receptor antagonist (LTRA) class exhibits significant functional divergence that precludes simple compound interchange. Established agents like montelukast, zafirlukast, and pranlukast are selective CysLT1 antagonists with no meaningful activity at CysLT2 receptors [1]. In contrast, Gemilukast is a balanced dual antagonist, displaying potent activity at both CysLT1 and CysLT2 [2]. This pharmacological distinction has direct functional consequences: in preclinical models where CysLT2 contributes to pathophysiology, CysLT1-selective agents fail to achieve full inhibition, whereas Gemilukast maintains efficacy [2]. Consequently, substituting Gemilukast with a conventional LTRA in research settings fundamentally alters the experimental variable, compromising both internal validity and translational relevance.

Mechanism Mismatch
CysLT1-selective LTRAs (e.g., montelukast) do not engage CysLT2; dual-receptor pharmacology context may not be replicated, limiting CysLT2 pathway studies.
Model-Endpoint Divergence
Preclinical bronchoconstriction data indicate that CysLT2 contributes to full inhibition; single-receptor blockade may yield a different in vivo response profile.

Gemilukast: Quantitative Evidence


Dual CysLT1/CysLT2 Antagonism Profile

Gemilukast is a potent dual antagonist of both human CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively [1]. In stark contrast, standard LTRAs such as montelukast, zafirlukast, and pranlukast are selective CysLT1 antagonists with negligible activity at CysLT2 at therapeutic concentrations [2].

Dual Antagonism
Class-level inference
CysLT1 IC50 1.7 nM; CysLT2 IC50 25 nM. Standard LTRAs show no significant CysLT2 activity.
Enables CysLT2 pathway interrogation; dual blockade endpoint context.
Human recombinant receptor assays; class-level evidence.
Asthma Inflammation Leukotriene Signaling

CysLT1 Potency vs. Montelukast

In human CysLT1 receptor-mediated calcium response assays, Gemilukast (ONO-6950) exhibits an IC50 of 1.7 nM, whereas montelukast, the most widely used LTRA, exhibits a more potent IC50 of 0.46 nM .

CysLT1 Potency vs Montelukast
Head-to-head
Gemilukast IC50 1.7 nM; Montelukast IC50 0.46 nM (3.7-fold more potent at CysLT1 in this assay).
CysLT1 potency context: montelukast shows higher CysLT1 potency; informs assay design.
Calcium flux assay in human CysLT1-expressing cells.
Receptor Pharmacology Calcium Signaling In Vitro Assay

Acute Bronchoconstriction Efficacy

In a guinea pig model of LTC4-induced bronchoconstriction, orally administered Gemilukast produced significantly greater inhibition than montelukast at doses of 1 mg/kg and above. At 3 mg/kg, Gemilukast achieved near-complete inhibition, a level of efficacy comparable to a combination of montelukast and the selective CysLT2 antagonist BayCysLT2RA .

Bronchoconstriction Inhibition
Head-to-head
Guinea pig LTC4 model: Gemilukast near-complete inhibition at 3 mg/kg p.o., exceeding montelukast at doses ≥1 mg/kg.
Dual blockade produced greater bronchoprotection in this LTC4-challenge model.
In vivo model; endpoint response context. p
Duration of Action
Supporting evidence
Single 0.1 mg/kg oral dose 24h before LTD4 challenge provided protection in guinea pig model.
Supports extended-interval dosing in preclinical studies.
LTD4-induced CysLT1-dependent model.
Clinical Development
Supporting evidence
Phase II clinical trial completed in asthmatic patients (NCT01551147); contrasted with preclinical-stage dual antagonists.
Provides human PK and tolerability endpoint data for translational research context.
Trial-derived data; review for specific endpoints.
Asthma Bronchoconstriction In Vivo Efficacy

Prolonged Duration of Action

Gemilukast exhibits a long duration of action in vivo. A single oral dose of 0.1 mg/kg administered 24 hours prior to an LTD4 challenge in a CysLT1-dependent guinea pig asthma model provided potent protection against bronchoconstriction [1].

Duration of Action
Supporting evidence
Single 0.1 mg/kg oral dose 24h before LTD4 challenge provided protection in guinea pig model.
Supports extended-interval dosing in preclinical studies.
LTD4-induced CysLT1-dependent model.
Pharmacodynamics Dosing Regimen In Vivo Efficacy

Clinical Development Status

Gemilukast has advanced to Phase II clinical evaluation in asthmatic patients (e.g., NCT01551147) [1][2]. This contrasts with the preclinical/early clinical status of many other dual antagonist tool compounds and positions Gemilukast as a clinically validated chemical probe.

Clinical Development
Supporting evidence
Phase II clinical trial completed in asthmatic patients (NCT01551147); contrasted with preclinical-stage dual antagonists.
Provides human PK and tolerability endpoint data for translational research context.
Trial-derived data; review for specific endpoints.
Clinical Trial Asthma Translational Research

Gemilukast Research Applications


CysLT2-Dependent Asthma Pathophysiology

Gemilukast is ideally suited for preclinical asthma studies designed to dissect the relative contributions of CysLT1 and CysLT2 signaling. Its dual antagonism, combined with CysLT1-selective comparators (e.g., montelukast), allows researchers to determine whether a phenotype is CysLT1-dependent or requires dual blockade for full rescue. The demonstrated superiority of Gemilukast over montelukast in LTC4-induced bronchoconstriction models underscores its utility in these mechanistic investigations.

Maximal Bronchoprotection Studies

For studies where achieving the highest possible level of bronchoprotection is the primary endpoint, Gemilukast provides a clear advantage over CysLT1-selective agents. At 3 mg/kg p.o., Gemilukast achieves near-complete inhibition of LTC4-induced bronchoconstriction, an effect comparable to dual therapy with montelukast and a CysLT2 antagonist . This makes it a superior single-agent tool for investigating asthma pathophysiology and evaluating downstream biomarkers.

Translational Research with Phase II Compound

Researchers aiming to bridge preclinical findings to clinical outcomes should prioritize Gemilukast. Its advancement to Phase II clinical trials (NCT01551147) provides a wealth of human safety, tolerability, and pharmacokinetic data. This clinical validation de-risks translational studies and offers a clearer path for correlating preclinical efficacy with human trial outcomes, a significant advantage over using earlier-stage tool compounds.

Application
Selection Property
Validation Focus
CysLT2 pathway contribution studies in asthma models
Dual CysLT1/CysLT2 antagonism
Phenotype rescue comparison with CysLT1-selective agents
LTC4-induced bronchoconstriction models
Reported near-complete bronchoprotection at tested doses
Endpoint response vs. single-receptor blockade
Translational research bridging preclinical to clinical endpoints
Phase II clinical data availability
Human PK and tolerability endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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